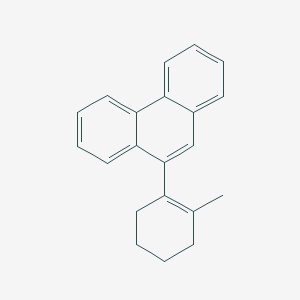
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is an organic compound with the molecular formula C21H20 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methylcyclohexenyl group attached to the phenanthrene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene typically involves the reaction of phenanthrene with 2-methylcyclohexanone under acidic or basic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenanthrene acts as the nucleophile and the 2-methylcyclohexanone serves as the electrophile. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or a strong acid like sulfuric acid (H2SO4) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, where halogens, nitro groups, or other substituents can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated phenanthrene derivatives
Wissenschaftliche Forschungsanwendungen
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, lacking the methylcyclohexenyl group.
1-Methylphenanthrene: A methyl-substituted derivative of phenanthrene.
2-Methylphenanthrene: Another methyl-substituted derivative with the methyl group at a different position.
Uniqueness
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is unique due to the presence of the methylcyclohexenyl group, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives
Eigenschaften
CAS-Nummer |
6272-57-7 |
|---|---|
Molekularformel |
C21H20 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
9-(2-methylcyclohexen-1-yl)phenanthrene |
InChI |
InChI=1S/C21H20/c1-15-8-2-4-10-17(15)21-14-16-9-3-5-11-18(16)19-12-6-7-13-20(19)21/h3,5-7,9,11-14H,2,4,8,10H2,1H3 |
InChI-Schlüssel |
FQELDELIFBKUDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



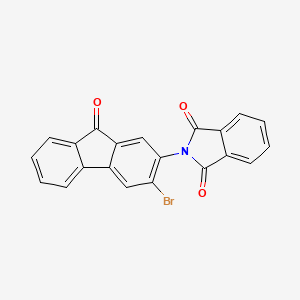
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
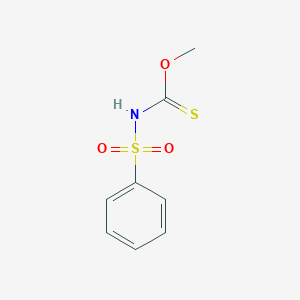
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)


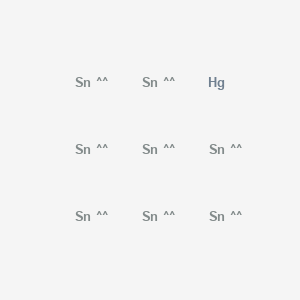
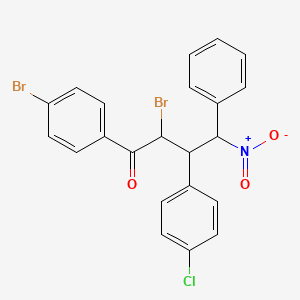
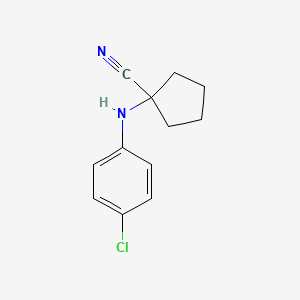
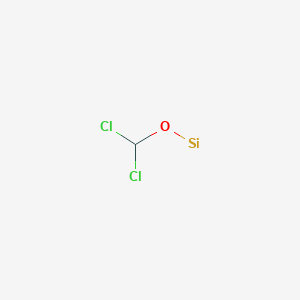
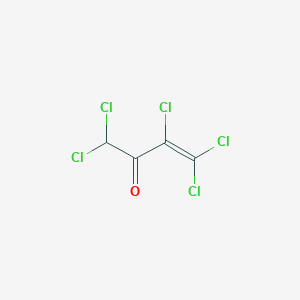
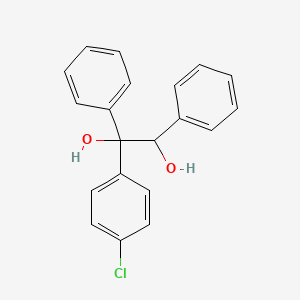
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
